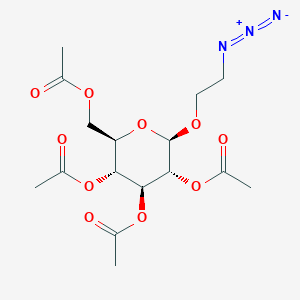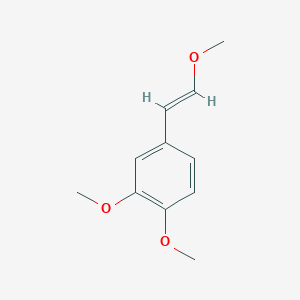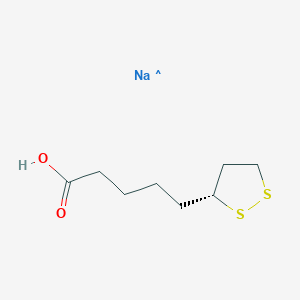
2-Azidoéthyl 2,3,4,6-tétra-O-acétyl-β-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is a useful research compound. Its molecular formula is C16H23N3O10 and its molecular weight is 417. The purity is usually 95%.
BenchChem offers high-quality 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Réactif de chimie click
Ce composé est un réactif de chimie click {svg_1} {svg_2}. Il contient un groupe azide et peut subir une réaction de cycloaddition azide-alcyne catalysée par le cuivre (CuAAc) avec des molécules contenant des groupes alcyne {svg_3} {svg_4}. Cela le rend utile dans une variété de processus de synthèse chimique et d'applications de bioconjugaison.
Réactif de dosage biochimique
En tant que réactif de dosage biochimique, il peut être utilisé comme matériau biologique ou composé organique pour la recherche liée aux sciences de la vie {svg_5} {svg_6}. Cela inclut l'étude des processus biologiques, des mécanismes des maladies et de la découverte de médicaments.
Fabrication de glycoconjugués
Ce composé est utilisé pour fabriquer des glycoconjugués {svg_7}. Les glycoconjugués sont des molécules qui résultent de la liaison covalente de résidus de glucides (sucre) à d'autres types d'espèces chimiques, notamment les protéines, les lipides et les ingrédients pharmaceutiques actifs. Ils ont une large gamme d'applications en chimie biologique et médicinale.
Vaccins à base de glucides
Le composé trouve de nombreuses applications dans le développement de vaccins à base de glucides {svg_8}. Ces vaccins utilisent des antigènes glucidiques de la surface des micro-organismes pathogènes, et ce composé peut être utilisé pour synthétiser ces antigènes.
Étude des galactosidases
Il peut être utilisé pour comprendre la fonctionnalité des galactosidases et leur participation aux maladies de stockage lysosomial {svg_9}. Les galactosidases sont des enzymes qui catalysent l'hydrolyse des galactosides en monosaccharides, et des défauts dans ces enzymes peuvent conduire à divers troubles génétiques.
Administration de médicaments
Le composé peut également être important comme porteur de médicaments pour une administration ciblée {svg_10}. Le groupe azide du composé peut réagir avec les alcynes présents dans les molécules de médicaments, permettant l'administration ciblée de médicaments à des cellules ou des tissus spécifiques.
Analyse Biochimique
Biochemical Properties
2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside plays a crucial role in biochemical reactions due to its azide group. This group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups . Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups . These reactions are highly specific and efficient, making 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside an essential reagent for labeling and modifying biomolecules in various research settings .
Cellular Effects
2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside influences cellular processes by facilitating the labeling and tracking of biomolecules within cells. This compound can be used to tag proteins, nucleic acids, and other biomolecules, allowing researchers to study their localization, interactions, and functions within the cellular environment .
Molecular Mechanism
At the molecular level, 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside exerts its effects through its azide group, which participates in click chemistry reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involves the formation of a stable triazole linkage between the azide group of 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside and an alkyne group on a target molecule . This reaction is highly specific and efficient, allowing for the selective labeling and modification of biomolecules. Additionally, the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction enables the formation of triazole linkages without the need for a copper catalyst, further expanding the utility of 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside in various biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside can change over time due to factors such as stability and degradation. This compound is generally stable under recommended storage conditions, but its reactivity may decrease over extended periods or under suboptimal conditions . Long-term studies have shown that 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside can maintain its efficacy in labeling and modifying biomolecules, although degradation products may accumulate over time, potentially impacting cellular functions .
Dosage Effects in Animal Models
The effects of 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside in animal models can vary with different dosages. At lower doses, this compound effectively labels and tracks biomolecules without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse effects on cellular functions . It is essential to optimize the dosage to achieve the desired labeling and modification effects while minimizing any harmful impacts on the animal models .
Metabolic Pathways
2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is involved in metabolic pathways related to its role in click chemistry reactions. The azide group of this compound interacts with alkyne groups on target molecules, forming stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . These interactions can influence metabolic flux and metabolite levels by enabling the precise modification and tracking of specific biomolecules within metabolic pathways .
Transport and Distribution
Within cells and tissues, 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, enabling targeted labeling and modification of biomolecules . The efficient transport and distribution of 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside are crucial for its effectiveness in biochemical applications .
Subcellular Localization
The subcellular localization of 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can be directed to various subcellular locations, including the nucleus, mitochondria, and endoplasmic reticulum, depending on the specific labeling and modification requirements . The precise subcellular localization of 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside enhances its utility in studying the functions and interactions of biomolecules within different cellular compartments .
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O10/c1-8(20)25-7-12-13(26-9(2)21)14(27-10(3)22)15(28-11(4)23)16(29-12)24-6-5-18-19-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAXDKFCBLGMIZ-IBEHDNSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140428-81-5 |
Source


|
| Record name | 2-Azidoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R)-2-[(4-methoxyphenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B1149079.png)

![benzyl [(2S)-3-oxobutan-2-yl]carbamate](/img/structure/B1149088.png)



